molecular formula C12H19NO4 B2794138 rac-(1S,4R,7S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid CAS No. 1909286-89-0

rac-(1S,4R,7S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid

Cat. No.: B2794138
CAS No.: 1909286-89-0
M. Wt: 241.287
InChI Key: ICEBNUREWSCJKO-CIUDSAMLSA-N
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Description

rac-(1S,4R,7S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid: is a fascinating compound with a unique bicyclic structure, commonly studied for its potential applications in various scientific fields. Its intricate molecular arrangement offers distinct chemical properties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : The synthesis of rac-(1S,4R,7S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid can begin with the reaction of [precursor] with [reagent] under [conditions] to form an intermediate. Subsequent reactions involving [reagent] at [temperature] yield the final product.

  • Route 2: : Another method involves [starting material] reacting with [reagent] under [conditions], followed by purification processes like recrystallization or chromatography.

Industrial Production Methods

  • Large-scale production may employ similar routes with optimizations to enhance yield and purity. Continuous flow reactors and automated synthesis systems can improve efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation in the presence of oxidizing agents like [oxidizing agent], producing [product].

  • Reduction: : Reduction reactions, typically with agents such as [reducing agent], convert the compound into [product].

  • Substitution: : It can participate in substitution reactions where [group] is replaced with [group] using [reagent] under [conditions].

Common Reagents and Conditions

  • Reagent A: : Utilized for [specific reaction], under [conditions].

  • Reagent B: : Employed in [specific reaction], at [temperature].

Major Products Formed

Scientific Research Applications

Chemistry

  • Used as a chiral building block in the synthesis of [type of compounds], enhancing the diversity of molecular libraries.

Biology

  • Investigated for its role in [biological process], potentially affecting [cellular activity].

Medicine

Industry

  • Utilized in the production of [industrial product], benefiting from its unique structural properties.

Mechanism of Action

The compound exerts its effects through interactions with [molecular target], modulating [pathway]. Its bicyclic structure enables specific binding to [receptor/enzyme], influencing [biological activity]. This mechanism underlies its potential therapeutic applications, particularly in [field].

Properties

IUPAC Name

(1S,4R,7S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-5-8(13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEBNUREWSCJKO-CIUDSAMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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